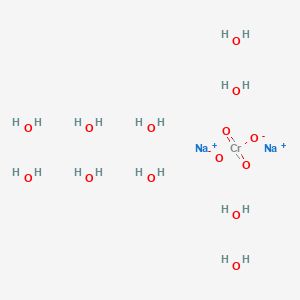
Chromic acid, disodium salt, decahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromic acid, disodium salt, decahydrate is a useful research compound. Its molecular formula is CrH20Na2O14 and its molecular weight is 342.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Production
Sodium dichromate dihydrate is represented by the formula Na2Cr2O7⋅10H2O. It is primarily produced through the oxidation of chromium ore in the presence of sodium carbonate at elevated temperatures. The process can be summarized as follows:
Subsequent acidification with sulfuric acid yields sodium dichromate:
Applications in Organic Chemistry
Sodium dichromate dihydrate serves as a powerful oxidizing agent in organic synthesis. Its applications include:
-
Oxidation of Alcohols : It is utilized to convert primary alcohols to carboxylic acids and secondary alcohols to ketones. For example, the oxidation of menthol to menthone can be represented as:
3R2CHOH+Cr2O72−+2H+→3R2C O+Cr2O3+4H2O
- Dye Production : It acts as a mordant in dyeing processes, enhancing color retention on fabrics .
- Synthesis of Complex Organic Molecules : It is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Industrial Applications
Sodium dichromate dihydrate finds extensive use in several industrial sectors:
- Metal Treatment : It is widely used in metal finishing processes to enhance corrosion resistance and improve paint adhesion. This application is crucial in automotive and aerospace industries where durability is paramount .
- Electroplating : The compound serves as an essential component in electroplating baths, providing a protective layer on metals .
- Ceramics and Glass : It is utilized in the production of colored glass and ceramic glazes, contributing to vibrant hues and improved aesthetics .
Environmental Applications
In environmental science, sodium dichromate dihydrate plays a role in:
- Wastewater Treatment : It is used to treat wastewater containing heavy metals, facilitating the reduction of toxic hexavalent chromium to less harmful trivalent chromium .
- Soil Remediation : Its oxidizing properties are harnessed in soil remediation efforts to degrade organic pollutants .
Case Study 1: Organic Synthesis
A study demonstrated the effectiveness of sodium dichromate dihydrate in synthesizing complex organic molecules. Researchers used it to oxidize various alcohols, yielding high purity products suitable for pharmaceutical applications.
Case Study 2: Metal Finishing
In an industrial setting, sodium dichromate was applied in a metal finishing process for automotive parts. The treated components exhibited significant improvements in corrosion resistance compared to untreated samples.
Eigenschaften
CAS-Nummer |
13517-17-4 |
|---|---|
Molekularformel |
CrH20Na2O14 |
Molekulargewicht |
342.13 g/mol |
IUPAC-Name |
disodium;dioxido(dioxo)chromium;decahydrate |
InChI |
InChI=1S/Cr.2Na.10H2O.4O/h;;;10*1H2;;;;/q;2*+1;;;;;;;;;;;;;2*-1 |
InChI-Schlüssel |
HVQUUBAXNCAQJV-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
O.O.O.O.O.O.O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
13517-17-4 |
Piktogramme |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Verwandte CAS-Nummern |
7775-11-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















